1-(4-Chloro-3-nitrobenzoyl)-1,4-diazepane
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Overview
Description
1-(4-Chloro-3-nitrobenzoyl)-1,4-diazepane is a synthetic organic compound characterized by the presence of a diazepane ring substituted with a 4-chloro-3-nitrobenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chloro-3-nitrobenzoyl)-1,4-diazepane typically involves the acylation of 1,4-diazepane with 4-chloro-3-nitrobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an inert atmosphere to prevent moisture from interfering with the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chloro-3-nitrobenzoyl)-1,4-diazepane undergoes various chemical reactions, including:
Nucleophilic substitution: The nitro group can be replaced by nucleophiles under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) in the presence of hydrogen gas.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products Formed
Nucleophilic substitution: Substituted diazepane derivatives.
Reduction: 1-(4-Chloro-3-aminobenzoyl)-1,4-diazepane.
Oxidation: Various oxidized derivatives of the diazepane ring.
Scientific Research Applications
1-(4-Chloro-3-nitrobenzoyl)-1,4-diazepane has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of novel materials with specific properties, such as enhanced mechanical strength or thermal stability.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Chloro-3-nitrobenzoyl)-1,4-diazepane involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The compound can also act as an acylating agent, modifying proteins and enzymes, thereby affecting their function. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-nitrobenzoic acid: Similar in structure but lacks the diazepane ring.
4-Chloro-3-nitrobenzoyl chloride: Precursor in the synthesis of 1-(4-Chloro-3-nitrobenzoyl)-1,4-diazepane.
1-(4-Chloro-3-nitrobenzoyl)pyrrolidine: Contains a pyrrolidine ring instead of a diazepane ring.
Uniqueness
This compound is unique due to the presence of both the diazepane ring and the 4-chloro-3-nitrobenzoyl group. This combination imparts specific chemical and physical properties that are not observed in similar compounds. The diazepane ring provides a flexible scaffold for further functionalization, while the 4-chloro-3-nitrobenzoyl group offers reactivity towards various chemical transformations .
Properties
IUPAC Name |
(4-chloro-3-nitrophenyl)-(1,4-diazepan-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3O3/c13-10-3-2-9(8-11(10)16(18)19)12(17)15-6-1-4-14-5-7-15/h2-3,8,14H,1,4-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNEDOZFMJQGDQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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